![molecular formula C18H14N2 B11714863 1-benzyl-9H-pyrido[3,4-b]indole](/img/structure/B11714863.png)
1-benzyl-9H-pyrido[3,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-9H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is known for its unique structure, which combines a benzyl group with a pyridoindole framework, making it an interesting subject for chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-9H-pyrido[3,4-b]indole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where 1-benzyl-1-phenylhydrazine reacts with a suitable ketone under acidic conditions. For instance, using pyridine-HCl at 110°C can yield the desired indole derivative . Another method involves a one-pot, three-component Fischer indolisation–N-alkylation sequence, which is rapid and high-yielding .
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the Fischer indole synthesis. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen and benzyl positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-Benzyl-9H-pyrido[3,4-b]indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Studied for its potential as a cytotoxic agent against cancer cells.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of dyes and pigments due to its stable indole structure.
Mechanism of Action
The mechanism of action of 1-benzyl-9H-pyrido[3,4-b]indole involves its interaction with various molecular targets. It can intercalate into DNA, disrupting replication and transcription processes, which contributes to its cytotoxic effects. Additionally, it can inhibit specific enzymes involved in metabolic pathways, leading to its antimicrobial and anti-inflammatory properties .
Comparison with Similar Compounds
Norharmane (9H-pyrido[3,4-b]indole): Shares the pyridoindole core but lacks the benzyl group.
Harmine: Another indole derivative with similar biological activities but different structural features.
Uniqueness: 1-Benzyl-9H-pyrido[3,4-b]indole is unique due to its benzyl substitution, which enhances its lipophilicity and potentially its ability to cross cell membranes. This structural feature distinguishes it from other indole derivatives and contributes to its specific biological activities .
Properties
Molecular Formula |
C18H14N2 |
|---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
1-benzyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C18H14N2/c1-2-6-13(7-3-1)12-17-18-15(10-11-19-17)14-8-4-5-9-16(14)20-18/h1-11,20H,12H2 |
InChI Key |
UFTOXAVFYNUDSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=CC3=C2NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dichloro-N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B11714783.png)
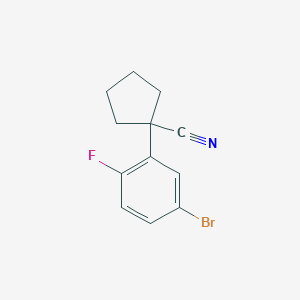
![2-{[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11714807.png)
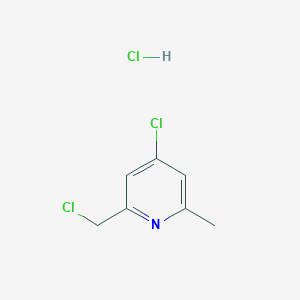
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11714822.png)
![2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol](/img/structure/B11714831.png)
![N-hydroxy-1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboximidamide](/img/structure/B11714839.png)
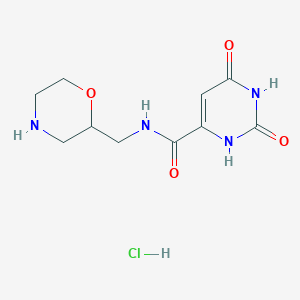

![1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B11714854.png)
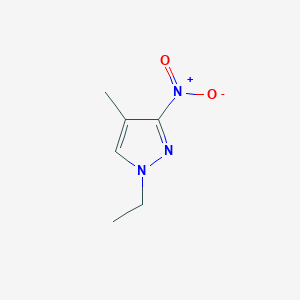
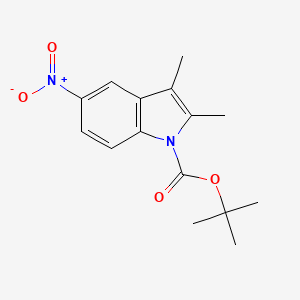
![(3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole](/img/structure/B11714870.png)
![N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11714872.png)
